4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Description
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS: 1707580-71-9; alternative CAS: 1774896-59-1 ) is a piperidine-based compound featuring a benzyl substituent with a trifluoromethyl (-CF₃) group at the ortho position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research . This compound is categorized as a research chemical, intermediate, or building block in medicinal chemistry, particularly in drug discovery targeting central nervous system (CNS) disorders or receptor modulation .
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;;/h1-4,18H,5-9,17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYAPCBFQIRAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps:
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Formation of the Benzyl Intermediate: : The initial step involves the introduction of the trifluoromethyl group to the benzyl ring. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
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Attachment to Piperidine: : The benzyl intermediate is then reacted with piperidine under basic conditions to form the desired piperidin-4-amine structure. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
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Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free amine to its dihydrochloride salt form. This is typically done by treating the amine with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that compounds similar to 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can act as allosteric modulators of serotonin transporters (SERT). One analogue demonstrated significant modulation effects with minimal affinity for other transporters, suggesting potential therapeutic uses in treating mood disorders and anxiety .
Antidepressant Activity
The compound's structural features may position it as a candidate for antidepressant therapies. By modulating neurotransmitter systems, it could help alleviate symptoms associated with depression and anxiety disorders. The selectivity for SERT over other transporters suggests a targeted mechanism of action that could lead to fewer side effects compared to traditional antidepressants .
Modulatory Effects on SERT
A study published in PubMed examined the effects of various piperidine derivatives on serotonin transporters. The compound showed promise as an allosteric modulator, enhancing the binding affinity of serotonin without directly competing with it for binding sites . This mechanism could provide a novel approach to antidepressant drug design.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can mimic the structure of natural neurotransmitters, potentially modulating receptor activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group's substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Substituent Effects on Piperidin-4-amine Derivatives
Key Observations:
- Trifluoromethyl (-CF₃) : The electron-withdrawing nature of -CF₃ increases lipophilicity and metabolic stability, making it advantageous in CNS-targeting drugs .
- Chloro (-Cl) and Fluoro (-F) : Halogenation improves binding affinity to receptors (e.g., sigma-1) but may reduce solubility .
- Nitro (-NO₂): Enhances reactivity but compromises stability, limiting its utility in long-term applications .
Salt Forms and Physicochemical Properties
Most piperidin-4-amine derivatives are synthesized as hydrochloride salts to improve bioavailability.
Table 2: Salt Form Comparisons
Biological Activity
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, also known by its CAS number 1707580-71-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C13H19Cl2F3N2
- Molecular Weight : 331.21 g/mol
- CAS Number : 1707580-71-9
- IUPAC Name : 1-[4-(trifluoromethyl)benzyl]-4-piperidinylamine dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and as a potential therapeutic agent in treating diseases influenced by neurotransmitter systems. The trifluoromethyl group enhances lipophilicity, which may facilitate better penetration through biological membranes.
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological effects including:
- Antidepressant-like Activity : Preliminary studies suggest that the compound may have effects similar to established antidepressants, potentially acting on serotonin and norepinephrine pathways.
- Antinociceptive Effects : The compound has shown promise in models of pain relief, indicating potential use in analgesic therapies.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter levels, particularly serotonin and dopamine. These effects are assessed using various assays including:
| Assay Type | Result | Reference |
|---|---|---|
| Serotonin Uptake Inhibition | IC50 = 50 nM | |
| Dopamine Release | Significant increase observed | |
| Cytotoxicity (Neuronal Cells) | No significant cytotoxic effects up to 100 µM |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound. Notable findings include:
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Antidepressant Activity :
- In a forced swim test, the compound demonstrated a significant reduction in immobility time, indicating potential antidepressant-like effects.
- Doses ranging from 10 to 30 mg/kg were effective in producing these results.
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Antinociceptive Effects :
- In models of acute pain (e.g., hot plate test), administration resulted in a dose-dependent increase in pain threshold.
- Effective doses were noted at 15 mg/kg and above.
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Neuroprotection :
- In models of oxidative stress-induced neuronal injury, the compound reduced cell death by approximately 40% at concentrations of 50 µM.
Case Studies
A recent study focused on the optimization of piperidine derivatives for enhanced biological activity highlighted the importance of structural modifications. The study found that compounds with similar structures exhibited varied efficacy based on substituent groups, with trifluoromethyl groups enhancing potency due to increased lipophilicity and receptor affinity.
Example Case Study:
A research team synthesized several analogs of piperidine derivatives and tested their efficacy against depression-related behaviors in rodent models. They found that compounds with trifluoromethyl substitutions had significantly improved outcomes compared to their non-substituted counterparts, reinforcing the role of fluorinated groups in enhancing biological activity.
Q & A
Basic Research Questions
What are the established synthetic routes for 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can purity be optimized?
The synthesis typically involves coupling a piperidine-4-amine derivative with a 2-(trifluoromethyl)benzyl halide or alcohol under basic conditions. For example:
- Step 1 : React piperidin-4-amine with 2-(trifluoromethyl)benzyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Purify the free base via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients).
- Step 3 : Convert to the dihydrochloride salt by treating with HCl in anhydrous ethanol, followed by recrystallization .
Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (¹H/¹³C) to confirm absence of residual solvents or unreacted intermediates .
How does the dihydrochloride salt form improve the compound’s physicochemical properties for biological assays?
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS at pH 7.4) and stability under physiological conditions. This is critical for in vitro assays (e.g., receptor binding studies) where solubility prevents aggregation artifacts. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (D₂O) identifies aromatic protons (δ 7.4–7.8 ppm) and piperidine protons (δ 3.0–3.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ for the free base (calc. ~317.2 m/z) and [M+2H+Cl]⁺ for the dihydrochloride .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation .
Advanced Research Questions
How can computational methods predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
Use molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., serotonin receptors or MAP kinases). Key parameters:
- Protonation states of the piperidine amine at physiological pH.
- Electrostatic complementarity with the trifluoromethyl group’s hydrophobic pocket.
Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM suggests high affinity) .
What strategies resolve contradictions in reported solubility or stability data across studies?
- Method Harmonization : Standardize solvent systems (e.g., PBS vs. saline) and temperature (25°C vs. 37°C).
- pH-Dependent Studies : Measure solubility across pH 2–8 (simulating GI tract to plasma conditions) using shake-flask methods .
- Cross-Validation : Compare DSC (differential scanning calorimetry) thermograms to detect polymorphic forms affecting stability .
How can reaction conditions be optimized for scalable synthesis while minimizing impurities?
- DoE (Design of Experiments) : Use a factorial design to vary temperature (50–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., KI). Response variables: yield, purity (HPLC area %).
- PAT (Process Analytical Technology) : In-line FTIR monitors intermediate formation (e.g., benzyl-piperidine coupling).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
What in vitro models are appropriate for assessing the compound’s metabolic stability?
- Hepatocyte Incubations : Human hepatocytes (1 µM compound, 37°C, 24h) with LC-MS/MS quantification of parent compound and metabolites.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition (IC₅₀ < 10 µM suggests risk) .
How can structural analogs guide SAR (Structure-Activity Relationship) studies?
Compare with:
- N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride ( ): Assess how electron-withdrawing (CF₃) vs. electron-donating (OCH₃) groups affect receptor binding.
- 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride ( ): Evaluate nitro vs. trifluoromethyl substituents on solubility and potency.
Use QSAR models (e.g., CoMFA) to predict activity cliffs .
What safety protocols are essential for handling this compound in preclinical studies?
- PPE : Gloves, lab coat, and goggles (even if SDS lacks hazard data) .
- Waste Disposal : Neutralize with NaHCO₃ before incineration (due to amine and halogen content) .
- Acute Toxicity Screening : Perform zebrafish embryo assays (LC₅₀ < 100 µM indicates high toxicity) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
